molecular formula C19H24N6O2 B5571209 N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No. B5571209
M. Wt: 368.4 g/mol
InChI Key: NIGIMJISWPXGNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multistep chemical reactions, starting from basic precursors to complex derivatives. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been achieved, showcasing the diversity in structural possibilities through established synthetic routes (Wang et al., 2010).

Molecular Structure Analysis

The crystal structure of similar compounds reveals insights into their molecular geometry, bond angles, and potential intermolecular interactions. For instance, the molecular structure of a related compound was stabilized by C-H⋅⋅⋅O and N-H⋅⋅⋅O interactions, indicating the significance of non-covalent interactions in determining the overall molecular conformation (Sethusankar et al., 2002).

Chemical Reactions and Properties

The reactivity and functional group transformations of similar compounds provide insights into their chemical behavior. For example, the study on the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-amino-4H-1,2,4-triazole highlights the versatility of nitrogen-containing heterocycles in chemical synthesis (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior under different conditions. While the papers reviewed do not directly address the physical properties of the specific compound , studies on similar molecules emphasize the importance of these properties in chemical characterization and application design.

Chemical Properties Analysis

Chemical properties, including acidity, basicity (pKa values), and reactivity towards various reagents, are fundamental to the compound's applications in synthesis and potential as a functional material. For instance, the pKa determination of newly synthesized acetamide derivatives sheds light on their acidity and potential reactivity profiles (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial Applications

One study involved the facile synthesis of pyrazole-imidazole-triazole hybrids, highlighting their significant antimicrobial activity. A particular compound within this series demonstrated remarkable potency against A. niger, surpassing even that of the reference drug Fluconazole. This finding underscores the potential of such compounds in developing new antimicrobial agents (Punia et al., 2021).

Coordination Complexes and Antioxidant Activity

Another research avenue explored the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes displayed significant antioxidant activity, as evidenced by various in vitro assays. The study not only sheds light on the compounds' structural characteristics but also their promising antioxidant properties (Chkirate et al., 2019).

Anticancer Potential

Further investigations have delved into the anticancer activities of thiazole and imidazole derivatives. Compounds synthesized for this purpose exhibited notable selectivity and apoptosis-inducing properties in lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Antifungal Agents

Research on novel imidazole derivatives has identified several compounds with potent antifungal activity, particularly against drug-resistant strains of Candida. These findings highlight the therapeutic potential of these derivatives in treating fungal infections resistant to existing medications (Altındağ et al., 2017).

Enzyme Inhibition for Antibacterial Applications

Imidazole-based compounds have also been identified as promising agents for their antibacterial activity, attributed to their ability to inhibit specific bacterial enzymes. This enzyme inhibition capability underscores the potential application of these compounds in developing new antibacterial drugs (Daraji et al., 2021).

properties

IUPAC Name

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-15-21-25(14-18(26)23(3)13-17-20-10-12-22(17)2)19(27)24(15)11-9-16-7-5-4-6-8-16/h4-8,10,12H,9,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIMJISWPXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N(C)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

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